5-(Trifluoromethyl)isoindolin-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-13-8(7)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMSAQINGSZASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261590-26-4 | |
| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance of Isoindolin 1 One Scaffolds in Modern Synthetic Chemistry
The isoindolin-1-one (B1195906) framework, a fused bicyclic system containing a benzene (B151609) ring and a γ-lactam, is a privileged scaffold in medicinal chemistry and materials science. nih.govclockss.org This structural motif is present in a wide array of naturally occurring compounds and synthetic molecules that exhibit diverse and potent biological activities. nih.govresearchgate.net The inherent planarity and rigidity of the isoindolin-1-one core, combined with its capacity for various substitutions, allow for the precise spatial arrangement of functional groups, making it an ideal template for designing molecules that can interact with specific biological targets.
The versatility of the isoindolin-1-one scaffold is demonstrated by the broad spectrum of pharmacological effects associated with its derivatives. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system activities. researchgate.netresearchgate.netnih.gov For instance, certain isoindolin-1-one compounds have been investigated for their potential in treating diabetes, obesity, and hyperlipidemia. researchgate.net The development of efficient synthetic methods, such as one-pot multicomponent reactions and ultrasonic-assisted synthesis, has further accelerated the exploration of this scaffold, enabling the creation of extensive libraries of derivatives for biological screening. nih.govresearchgate.net
Strategic Importance of Trifluoromethylated Organic Compounds in Chemical Sciences
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established and powerful strategy in the chemical sciences, particularly in drug discovery and materials science. mdpi.comnih.gov The unique properties of the -CF3 group can profoundly influence a molecule's physical, chemical, and biological characteristics. nih.gov
One of the most significant effects of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by enzymes in the body. mdpi.com This can lead to an increased half-life and improved pharmacokinetic profile for drug candidates. mdpi.com
Furthermore, the trifluoromethyl group is strongly electron-withdrawing, a property that can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. wikipedia.orghhu.de This electronic effect can enhance the binding affinity of a molecule to its biological target. mdpi.com The -CF3 group is also highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. mdpi.comnih.gov Despite its lipophilicity, the trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom, as it has a comparable size but distinct electronic properties. mdpi.comwikipedia.org This strategic replacement allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential. nih.gov The use of the -CF3 group is evident in a number of successful drugs, highlighting its importance in modern medicinal chemistry. wikipedia.org
Research Trajectories for 5 Trifluoromethyl Isoindolin 1 One: a Forward Looking Perspective in Chemical Synthesis
Classical Approaches to Isoindolin-1-one Core Functionalization
The construction of the fundamental isoindolin-1-one ring system is the initial step, which can be achieved through several classical organic reactions. These methods focus on forming the bicyclic lactam structure from acyclic or monocyclic precursors.
Condensation Reactions for Isoindolin-1-one Ring Formation
Condensation reactions represent one of the most direct and widely utilized methods for assembling the isoindolin-1-one core. A prominent strategy involves the reaction of o-phthalaldehyde (B127526) with primary amines. clockss.orgrsc.org This reaction proceeds through the formation of an intermediate that subsequently cyclizes to yield the isoindolin-1-one product. A key advantage of this method is the commercial availability of a wide variety of primary amines, allowing for diverse substitutions on the nitrogen atom of the lactam.
An environmentally benign extension of this methodology utilizes nitroarenes in place of primary amines. clockss.org In this one-pot reductive heterocyclization, an indium/acetic acid system reduces the nitroarene in situ to the corresponding aniline, which then immediately condenses with o-phthalaldehyde to furnish the isoindolin-1-one derivative. clockss.org This approach avoids the handling of potentially unstable or toxic primary amines.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-Phthalaldehyde | Primary Amines | Varies | N-Substituted Isoindolin-1-ones | clockss.org |
| o-Phthalaldehyde | Nitroarenes | Indium/AcOH, Toluene, Reflux | N-Substituted Isoindolin-1-ones | clockss.org |
Cyclization Strategies for the Isoindolin-1-one Moiety
A variety of cyclization strategies beyond simple condensations have been developed to synthesize the isoindolin-1-one moiety, often providing access to more complex or functionalized derivatives.
Reductive C-N Coupling and Amidation: N-substituted isoindolinones can be synthesized in high yields via the reductive coupling of 2-carboxybenzaldehyde (B143210) with various amines, followed by an intramolecular amidation. organic-chemistry.org This reaction is efficiently catalyzed by platinum nanowires under a hydrogen atmosphere. organic-chemistry.org
C-H Activation and Carbonylation: Modern transition-metal-catalyzed reactions offer powerful routes to isoindolinones. Palladium-catalyzed C-H carbonylation of readily available primary benzylamines, using carbon monoxide gas or a CO surrogate like benzene-1,3,5-triyl triformate (TFBen), provides the benzolactam core efficiently. organic-chemistry.org Similarly, copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides offers a direct route to functionalized isoindolinones without pre-halogenated substrates. organic-chemistry.org
Cascade Reactions: Multi-step cascade reactions starting from simple materials can rapidly build molecular complexity. For instance, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with pronucleophiles like ((chloromethyl)sulfonyl)benzenes lead to 3,3-disubstituted isoindolin-1-ones under mild, metal-free conditions. acs.org
Radical Cascade Addition and Cyclization: A notable strategy involves the reaction of tertiary enamides, which undergo a cascade radical addition and subsequent cyclization to form the isoindolinone ring. nih.govrsc.org This method is particularly relevant as it can be integrated with a trifluoromethylation step, as discussed below.
Targeted Trifluoromethylation Protocols for Isoindolin-1-one Precursors
Introducing the CF₃ group onto an aromatic ring or a precursor molecule requires specific reagents and conditions. These methods can be broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylation.
Electrophilic Trifluoromethylation Strategies
Electrophilic trifluoromethylation involves reagents that act as a source of an electrophilic "CF₃⁺" species. These reagents react with nucleophilic substrates, such as enolates, silyl (B83357) enol ethers, or electron-rich aromatic rings. d-nb.info The most common and effective reagents for this purpose are hypervalent iodine compounds, often referred to as Togni reagents, and sulfonium (B1226848) salts known as Umemoto reagents. d-nb.inforsc.orgrsc.org
While direct electrophilic trifluoromethylation of the isoindolin-1-one aromatic ring can be challenging, these reagents are crucial as precursors for generating trifluoromethyl radicals under specific conditions, which can then be used in cyclization strategies. nih.govnih.gov For example, Togni's reagent can serve as a CF₃ radical precursor in the synthesis of 2-trifluoromethylated indoles and isoquinolines from isonitriles, demonstrating its utility in building CF₃-containing heterocycles. nih.govnih.gov
Nucleophilic Trifluoromethylation Strategies
Nucleophilic trifluoromethylation utilizes reagents that deliver a "CF₃⁻" equivalent to an electrophilic center, such as a carbonyl group. nih.gov The most widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent.
In the context of isoindolinone synthesis, TMSCF₃ has been employed as a key reagent in a radical carbontrifluoromethylation process. nih.gov In this method, TMSCF₃ acts as the CF₃ source in a cascade reaction with a tertiary enamide. nih.govrsc.org The reaction is initiated by an oxidant, which facilitates the generation of the trifluoromethyl radical that adds to the enamide, leading to cyclization and the formation of the trifluoromethyl-containing isoindolinone. nih.gov The efficiency of this reaction is highly dependent on the choice of oxidant, additive, and solvent, as optimized through systematic screening. nih.gov
| Oxidant | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| PhI(OAc)₂ | NaF | CH₃CN | 80 | 15 | nih.gov |
| PhI(OAc)₂ | KF | CH₃CN | 80 | 35 | nih.gov |
| PhI(OAc)₂ | CsF | CH₃CN | 80 | 38 | nih.gov |
| PhI(OAc)₂ | KHF₂ | DCE | 80 | 75 | nih.gov |
| PhI(OAc)₂ | KHF₂ | CH₃CN | 80 | 65 | nih.gov |
| PhI(OCOCF₃)₂ | KHF₂ | DCE | 80 | Poor | nih.gov |
Radical Trifluoromethylation Protocols
Radical cascade reactions have emerged as a powerful and efficient strategy for synthesizing trifluoromethyl-containing azaheterocycles. nih.gov These protocols involve the generation of a trifluoromethyl radical, which then participates in a sequence of reactions to build the final product.
A key example is the synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides. nih.govrsc.org In this process, a CF₃ radical is generated from a source such as TMSCF₃ (with an oxidant like PhI(OAc)₂) or sodium triflinate (CF₃SO₂Na). nih.gov This highly reactive radical adds to the double bond of the enamide. The resulting carbon-centered radical then undergoes an intramolecular cyclization by attacking the aromatic ring, followed by aromatization to yield the stable this compound product. nih.gov This tandem approach, which combines trifluoromethylation and heterocycle formation in a single step, is a highly atom-economical and efficient method for accessing these valuable compounds. nih.gov
Direct and Indirect Synthetic Routes to this compound Derivatives
The construction of the this compound core can be achieved through various synthetic pathways, which are broadly categorized as direct one-pot or cascade reactions, and more traditional multi-step sequences.
One-pot syntheses and cascade reactions offer significant advantages in terms of efficiency, resource conservation, and reduced waste by combining multiple transformations into a single operation without isolating intermediates. nih.gov These methods are highly valued for their atom and step economy.
A notable cascade reaction involves the radical trifluoromethylation of tertiary enamides. nih.gov In this approach, tertiary enamides are converted into trifluoromethyl-containing isoindolinones through a cascade addition and cyclization process. The reaction is typically initiated with a trifluoromethyl source like (trimethylsilyl)trifluoromethyl (TMSCF3) and an oxidant. One study demonstrated that using TMSCF3 as the radical source, PhI(OAc)2 as an oxidant, and KHF2 as a crucial additive, tertiary enamides can be cyclized to form the isoindolinone structure in moderate to good yields. nih.gov
Another strategy employs cascade reactions of ortho-carbonyl-substituted benzonitriles with specific pronucleophiles. nih.gov These reactions can proceed under mild, metal-free conditions, often promoted by a simple and environmentally benign base like potassium carbonate (K2CO3). nih.govresearchgate.net This approach allows for the formation of multiple bonds in a single pot, leading to isoindolinones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. nih.gov
Furthermore, one-pot multicomponent reactions have been developed for synthesizing related trifluoromethylated heterocycles, highlighting the versatility of this approach. For instance, a method for synthesizing 2-trifluoromethylquinazolin-4(3H)-ones uses trifluoroacetic acid as the CF3 source in a one-pot sequential cascade, demonstrating a robust and scalable process. organic-chemistry.org Similarly, a silver-catalyzed intramolecular aminofluorination of alkynes provides an efficient one-pot route to various fluorinated isoquinolines. nih.gov
Table 1: Example of One-Pot Radical Cascade Synthesis of a Trifluoromethyl-containing Isoindolinone
| Starting Material | CF3 Source | Oxidant | Additive | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| N-n-butyl-N-(2-propenyl) benzamide | TMSCF3 | PhI(OAc)2 | KHF2 | EtOAc | 80 °C | 75% | nih.gov |
While one-pot reactions offer efficiency, multi-step syntheses provide greater control over the introduction of specific functional groups and the stereochemistry of the final product. youtube.com This approach involves the sequential execution of individual reactions, with the isolation and purification of intermediates at each stage.
A common multi-step strategy for isoindolinone synthesis involves the functionalization of pre-existing structures like phthalimides or phthalimidines. nih.gov This can, however, necessitate several steps to achieve the desired decorated isoindolinone. The design of a multi-step synthesis requires careful planning to ensure compatibility between reaction steps and to avoid competitive side reactions. youtube.com
Continuous flow techniques are also being applied to multi-step synthesis, allowing for the combination of multiple reaction steps into a single, continuous operation, which can improve efficiency and safety. rsc.org
Catalytic Approaches in this compound Synthesis
Catalysis is a cornerstone of modern organic synthesis, enabling reactions that would otherwise be unfeasible and often providing high levels of selectivity. Both transition metal-based and metal-free catalytic systems have been successfully employed in the synthesis of isoindolinones.
Transition metals are widely used to catalyze the formation of C-C and C-N bonds essential for constructing the isoindolinone ring.
Copper-Catalyzed Synthesis: Copper catalysts are frequently used for their low cost and versatile reactivity. Copper-mediated domino reactions have been reported for the synthesis of isoindolinones. nih.gov For instance, a copper-catalyzed aerobic oxidation of alcohols can be used to generate carbonyl compounds, which are key intermediates in many synthetic routes. elsevierpure.com A copper-catalyzed method has also been developed for the thioketalization of enones that contain trifluoromethyl groups, yielding a variety of CF3-containing thioketals with good to excellent yields. nih.gov Another recent development is the copper-catalyzed remote 1,5-trifluoromethyl thio(seleno)cyanation of 5-hexenenitriles, which produces a range of CF3/CN-containing compounds. nih.gov
Iridium-Catalyzed Synthesis: Iridium catalysts have enabled novel C-H activation strategies. An iridium(I)-catalyzed branched-selective C–H alkylation of N-arylisoindolinones with simple alkenes has been reported. nih.gov In this process, the amide carbonyl group of the isoindolinone directs the ortho-C–H activation of the N-aryl ring, leading to a range of biologically relevant N-arylisoindolinones. nih.gov
Palladium-Catalyzed Synthesis: Palladium catalysis is a powerful tool for constructing isoindolinone frameworks. researchgate.net Methods include palladium-catalyzed isocyanide insertion-cyclization sequences and the carbonylation of benzylamine (B48309) derivatives to form the isoindolinone ring. nih.gov
Table 2: Overview of Transition Metal-Catalyzed Methods in Isoindolinone Synthesis
| Metal Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Copper (Cu) | Domino Sonogashira/Cyclization | Forms indolyl isoindolinones in an aqueous medium. nih.gov | nih.gov |
| Iridium (Ir) | C-H Alkylation | Branched-selective alkylation of N-arylisoindolinones. nih.gov | nih.gov |
| Palladium (Pd) | Carbonylation | Late-stage carbocyclization for scale-up synthesis. nih.gov | nih.gov |
Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic synthetic methods. These approaches avoid the cost, toxicity, and contamination issues associated with residual transition metals.
Metal-free cascade reactions have been developed for synthesizing complex heterocyclic systems. One such method involves a C–C/C–N/C–C bond formation cascade to produce (trifluoromethyl)sulfonylated cyclopenta[b]indolines from anilide-derived precursors without the need for a catalyst or irradiation. nih.govnih.gov Similarly, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles provide access to 3,3-dialkylated isoindolin-1-ones and 3-methyleneisoindolin-1-ones using an inexpensive and benign base like K2CO3, avoiding transition metal catalysts. nih.govresearchgate.net
Organocatalysis, which uses small organic molecules to accelerate reactions, has also been applied. For example, a fluorous phosphine (B1218219) has been used as an organocatalyst in the tandem reaction of 2-cyanobenzaldehydes with α,β-unsaturated ketones/esters to produce a variety of isoindolinones in good to excellent yields. rsc.org
Electrochemical methods represent another metal-free approach. A protocol for the electrochemical trifluoromethylation/cyclization has been developed for the synthesis of isoquinoline-1,3-diones and oxindoles, using an inexpensive trifluoromethylation reagent and avoiding additional redox agents. rsc.org
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles are increasingly being applied to the synthesis of complex molecules like this compound.
Key green chemistry strategies in this context include:
Use of Greener Solvents and Catalysts: An organocatalytic approach for isoindolinone synthesis has been developed that proceeds in green solvents and allows for the recycling of both the catalyst and the solvent, significantly reducing resource consumption and waste. rsc.org
Atom Economy and Cascade Reactions: One-pot and cascade reactions are inherently greener as they reduce the number of synthetic steps, solvent usage, and purification processes, thereby minimizing waste. nih.govnih.gov The base-promoted cascade synthesis of isoindolinones, which uses the cheap and environmentally benign base K2CO3, is a prime example of this principle. nih.gov
Metal-Free Synthesis: Avoiding heavy metal catalysts is a central goal of green chemistry. Metal-free syntheses, such as the cascade reaction to form (trifluoromethyl)sulfonylated indolines nih.govnih.gov or the triphenylphosphine-mediated trifluoromethylthiolation of indoles, rsc.org offer a more sustainable alternative to traditional metal-catalyzed methods.
Use of Readily Available and Less Hazardous Reagents: The development of a one-pot synthesis for trifluoromethylated quinazolinones using trifluoroacetic acid, an inexpensive and stable CF3 source, exemplifies the principle of using safer and more accessible starting materials. organic-chemistry.org Similarly, an indium-mediated reductive condensation provides a one-pot route to isoindolin-1-ones from nitroarenes and o-phthalaldehyde, which are readily available materials. clockss.org
By integrating these principles, chemists can develop more sustainable and environmentally responsible methods for the synthesis of this compound and other valuable chemical compounds.
Solvent-Free and Aqueous Reaction Conditions
The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. While direct, solvent-free, or aqueous-based syntheses for this compound are not extensively documented in current literature, the principles of such methodologies are being applied to related heterocyclic systems.
One notable example in a related area is the synthesis of 5-trifluoromethyl isatin, which can be achieved in an aqueous medium. This process involves the reaction of chloral (B1216628) hydrate (B1144303) with 4-trifluoromethyl aniline and hydroxylamine (B1172632) hydrochloride in an aqueous solution of a strong electrolyte inorganic salt. rsc.org While this synthesis yields a different heterocyclic core, it highlights the potential for utilizing water as a solvent for reactions involving trifluoromethylated anilines, a key precursor for the target compound. The challenge remains in adapting such aqueous conditions for the specific cyclization to form the isoindolinone ring.
Mechanochemical methods, which involve reactions conducted in the absence of a solvent by grinding or milling, represent another frontier in solvent-free synthesis. For instance, 3-trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides have been synthesized under solvent-free mechanochemical conditions. This approach demonstrates the feasibility of forming trifluoromethylated heterocycles without a traditional solvent, and future research may explore its applicability to the synthesis of isoindolinone structures.
Energy-Efficient and Visible Light-Promoted Syntheses
Modern synthetic chemistry is increasingly focused on developing energy-efficient processes, including cascade reactions that form multiple chemical bonds in a single operation and methods that utilize visible light as a renewable energy source.
A significant advancement in the synthesis of trifluoromethyl-containing isoindolinones is a cascade radical addition and cyclization of tertiary enamides. nih.govnih.govrsc.org This method, while conducted at an elevated temperature, is considered efficient due to its cascade nature. In this process, a tertiary enamide is reacted with (Trifluoromethyl)trimethylsilane (TMSCF3) as the trifluoromethyl radical source and an oxidant such as Phenyliodine(III) diacetate (PhI(OAc)2). The presence of an additive, Potassium bifluoride (KHF2), has been found to be crucial for achieving high yields. nih.govrsc.org
The reaction proceeds through the generation of a trifluoromethyl radical, which adds to the enamide double bond, followed by an intramolecular cyclization onto the aromatic ring to form the isoindolinone core. nih.gov The optimization of this reaction has been systematically studied, as detailed in the table below.
| Entry | Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaF | EtOAc | 80 | 15 |
| 2 | KF | EtOAc | 80 | 38 |
| 3 | CsF | EtOAc | 80 | 35 |
| 4 | NaHF2 | EtOAc | 80 | 52 |
| 5 | KHF2 | EtOAc | 80 | 75 |
| 6 | NH5F2 | EtOAc | 80 | 40 |
| 7 | KHF2 | CH3CN | 80 | 32 |
| 8 | KHF2 | CH2Cl2 | 80 | trace |
| 9 | KHF2 | Toluene | 80 | 0 |
In parallel, visible-light-promoted reactions have emerged as a powerful and sustainable tool for organic synthesis. The generation of trifluoromethyl radicals under visible light irradiation, often without the need for a photocatalyst, presents a promising avenue for the synthesis of this compound. For example, the homolysis of Umemoto's reagent under visible light can generate trifluoromethyl radicals that initiate cascade cyclizations to form trifluoromethylated heterocycles. nih.gov This catalyst-free approach offers a mild and efficient pathway for constructing complex molecules. nih.gov
Another strategy involves the use of a photocatalyst, such as an anthraquinone (B42736) derivative, to facilitate the trifluoromethylation of arenes and heteroarenes with reagents like sodium trifluoromethylsulfinate (Langlois reagent) under visible light. vu.nl These photocatalytic methods often operate at room temperature and offer high functional group tolerance. The application of these visible-light-promoted strategies to the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.
Functional Group Transformations of the Isoindolin-1-one Lactam Ring
The lactam ring of this compound is a key site for chemical modifications, allowing for a variety of functional group transformations.
Ring-Opening and Ring-Closing Reactions of the Lactam
The stability of the lactam ring in isoindolinones is crucial for their biological activity and synthetic utility. Ring-opening reactions can be initiated under specific conditions, such as acid-catalyzed hydrolysis, which can lead to the formation of β-alanine derivatives. nih.gov For instance, the reaction of β-propiolactam in superacidic media results in ring-opened products. nih.gov The mechanism of such ring-opening reactions often involves protonation of the lactam, which can occur at either the oxygen or nitrogen atom. nih.gov Theoretical calculations have shown that N-protonation weakens the C1-N1 bond, making ring opening more feasible, whereas O-protonation strengthens this bond. nih.gov
Conversely, ring-closing reactions are fundamental to the synthesis of the isoindolinone core. A common method involves the condensation of a primary amine with o-phthalaldehyde. clockss.org Mechanistic proposals for this transformation include the formation of a 1H-2,3-dihydroisoindole-1,3-diol intermediate followed by dehydration and tautomerization, or a nih.govnih.gov-hydride sigmatropic rearrangement. clockss.org Additionally, radical cascade addition and cyclization of enamides have been developed as a method to construct trifluoromethyl-containing isoindolinones. nih.govrsc.org
N-Substitution and N-Functionalization Reactions
The nitrogen atom of the lactam ring provides a handle for various substitution and functionalization reactions. This allows for the introduction of diverse side chains, which can significantly modulate the compound's properties. A general approach to N-functionalized isoindolinones involves the interception of an aryl lithiated species with systems like oxazolidinones, oxazinones, or thiazolidinones, leading to the direct attachment of hydroxyl-, thio-, or aminoalkyl chains to the lactam nitrogen. sciforum.net
For example, the synthesis of biologically active compounds such as 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one, which shows high affinity for 5-HT1A receptors, has been achieved by coupling a piperazine (B1678402) derivative with an N-chloroalkylisoindolinone. sciforum.net Another example is the synthesis of 2-(3-{[1-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one, which has potential cardiovascular benefits, via a reductive amination process. sciforum.net These examples highlight the versatility of N-functionalization in creating complex and pharmacologically relevant molecules.
Carbonyl Reactivity and Derivatization
The carbonyl group of the lactam ring is another site for chemical modification, although it is generally less reactive than the lactam nitrogen. Reactions at the carbonyl group can lead to a variety of derivatives. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of the isoindolinone carbonyl can be inferred. For instance, reduction of the carbonyl group would yield the corresponding amine.
Reactivity Profiles Associated with the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. nih.govmasterorganicchemistry.com
Chemical Stability and Transformations of the CF3 Moiety
The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly stable under most reaction conditions. researchgate.net This stability is a key reason for its incorporation into pharmaceutical candidates, as it can enhance metabolic stability. researchgate.netmdpi.com While direct transformations of the CF3 group are challenging, its presence can influence the reactivity of adjacent functional groups. nih.gov
Impact on Aromatic Ring Activation and Deactivation
The trifluoromethyl group is a strong deactivating group in electrophilic aromatic substitution reactions. masterorganicchemistry.comvaia.comyoutube.com Its potent electron-withdrawing nature, primarily through an inductive effect, pulls electron density away from the aromatic ring. nih.govvaia.com This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. vaia.comyoutube.com
The deactivating effect of the CF3 group primarily influences the ortho and para positions, making the meta position the most favorable site for electrophilic attack. vaia.comyoutube.com This meta-directing effect is a consequence of the destabilization of the resonance structures that would be formed during ortho or para attack, where the positive charge would be placed on the carbon atom directly attached to the electron-withdrawing CF3 group. youtube.com
Aromatic Ring Reactivity and Directed Functionalization
The reactivity of the benzene (B151609) ring in this compound is dictated by the interplay of the electron-donating character of the lactam nitrogen and the strong electron-withdrawing nature of the trifluoromethyl group.
Electrophilic Aromatic Substitution (EAS):
The trifluoromethyl group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. lkouniv.ac.inyoutube.com This deactivation makes the benzene ring significantly less nucleophilic and, therefore, less reactive towards electrophiles. youtube.comyoutube.com Any electrophilic substitution that does occur is directed to the meta position relative to the CF3 group. lkouniv.ac.inyoutube.com This is because the carbocation intermediates formed during ortho or para attack would place a destabilizing positive charge adjacent to the electron-withdrawing CF3 group. lkouniv.ac.inyoutube.com
In the context of this compound, the situation is more complex. The lactam portion of the isoindolinone ring system also influences the regioselectivity of EAS. The nitrogen atom, through its lone pair, can donate electron density to the aromatic ring, acting as an activating group and an ortho, para-director. However, the carbonyl group attached to the ring is deactivating. The combined effect of the fused lactam ring and the potent trifluoromethyl group results in a complex substitution pattern that is not readily predictable without experimental data. Generally, Friedel-Crafts alkylations and acylations are unlikely to proceed on rings that are strongly deactivated by groups such as trifluoromethyl. lkouniv.ac.in
Nucleophilic Aromatic Substitution (SNAr):
Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution, a reaction in which a nucleophile displaces a leaving group on the ring. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, is crucial for activating the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org
For SNAr to occur on this compound, a suitable leaving group would need to be present on the aromatic ring, typically at a position ortho or para to the trifluoromethyl group. This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org For instance, in related systems, the presence of a nitro group, another strong electron-withdrawing group, facilitates nucleophilic substitution. nih.gov The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with fluoride (B91410) often being more reactive than other halogens because the formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com
Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis for their atom and step economy. nih.gov For isoindolinone scaffolds, transition metal-catalyzed C-H activation has been employed to construct more complex polyheterocycles. nih.govkuleuven.be
In the case of this compound, the positions on the aromatic ring are potential sites for directed C-H functionalization. The lactam nitrogen can act as a directing group, facilitating the coordination of a transition metal catalyst and enabling selective C-H bond cleavage at the ortho position (C-7). The trifluoromethyl group's electronic influence would also play a role in the feasibility and outcome of such reactions. While specific studies on C-H activation of this compound are not prevalent, research on related enamides has demonstrated the feasibility of direct C(sp²)–H trifluoromethylation under oxidative conditions using TMSCF3. rsc.org This suggests that the aromatic C-H bonds of the isoindolinone core could be targets for similar functionalization strategies.
Studies on Reaction Mechanisms Involving this compound
Understanding the mechanisms of reactions involving this compound is key to predicting its behavior and developing new synthetic methodologies.
The trifluoromethyl group can participate in and be introduced via radical pathways. The generation of the trifluoromethyl radical (•CF3) from various sources, such as Togni's reagent or TMSCF3, is a common strategy for the trifluoromethylation of organic molecules. rsc.orgnih.gov
Research on the synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides has provided insight into plausible radical mechanisms. nih.govrsc.orgrsc.orgnih.gov In these reactions, a CF3 radical, generated from a source like TMSCF3 in the presence of an oxidant, attacks an alkene. nih.govrsc.org This is followed by an intramolecular cyclization to form the isoindolinone ring. nih.govrsc.org The proposed mechanism involves the formation of a radical intermediate which then cyclizes onto the aryl ring. nih.gov The reaction is often sensitive to the presence of radical inhibitors like TEMPO, which significantly decreases the product yield, supporting the existence of a radical pathway. rsc.org
Table 1: Proposed Radical Cascade for Isoindolinone Synthesis
| Step | Description | Intermediate |
|---|---|---|
| 1 | Generation of CF3 radical from a precursor (e.g., TMSCF3) and an oxidant. | •CF3 |
| 2 | Attack of the •CF3 radical on the enamide double bond. | Radical Intermediate A |
| 3 | Intramolecular cyclization of the radical onto the aromatic ring. | Radical Intermediate B |
| 4 | Oxidation and deprotonation to yield the final isoindolinone product. | Product |
This table is a generalized representation based on mechanistic proposals for the synthesis of trifluoromethyl-containing isoindolinones. nih.gov
The distinction between concerted and stepwise reaction mechanisms is a fundamental aspect of mechanistic organic chemistry. psiberg.comquora.com A concerted reaction occurs in a single step, passing through one transition state without the formation of an intermediate. psiberg.comquora.com In contrast, a stepwise reaction involves multiple steps and the formation of one or more intermediates. psiberg.comquora.com
For transformations involving isoindolinones, such as nucleophilic aromatic substitution, the mechanism can be either stepwise, proceeding through a distinct Meisenheimer intermediate, or concerted. nih.gov The nature of the mechanism is often influenced by the substituents on the aromatic ring. nih.gov For example, computational studies on the fluorodenitration of nitroaryls have shown that the reaction proceeds via a concerted mechanism for substrates with electron-donating or weakly electron-withdrawing substituents. nih.gov
The use of kinetic isotope effects and linear free-energy relationships are powerful tools for distinguishing between these mechanistic pathways. diva-portal.org While direct mechanistic studies on this compound are limited, the principles derived from related systems can be applied. The strong electron-withdrawing nature of the trifluoromethyl group would likely favor a stepwise SNAr mechanism by stabilizing the Meisenheimer intermediate. However, the specific reaction conditions, nucleophile, and leaving group would all play a role in determining the operative mechanism. The boundary between concerted and stepwise mechanisms can be subtle, and in some cases, reactions may proceed through a pathway that has characteristics of both. nih.gov
Table 2: Comparison of Concerted and Stepwise Mechanisms
| Feature | Concerted Reaction | Stepwise Reaction |
|---|---|---|
| Number of Steps | One | Two or more |
| Intermediates | None | One or more |
| Transition States | One | Two or more |
| Energy Profile | Single energy barrier | Multiple energy barriers |
This table provides a general comparison of concerted and stepwise reaction mechanisms. psiberg.comquora.com
Applications of 5 Trifluoromethyl Isoindolin 1 One As a Versatile Synthetic Building Block
Construction of Complex Organic Scaffolds Incorporating the 5-(Trifluoromethyl)isoindolin-1-one Moiety
The reactivity of the this compound core allows for its elaboration into a variety of intricate organic structures. Its lactam functionality and the activated aromatic ring provide handles for further chemical transformations.
Synthesis of Fused and Spirocyclic Systems
The this compound moiety can be elaborated into polycyclic systems through annulation reactions. Methodologies developed for the synthesis of fused ring systems, such as those involving isoindolinone precursors, can be applied to this trifluoromethylated analogue. thieme.com For instance, palladium-catalyzed addition/C-H activation/cyclization sequences are used to construct fused systems like pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones from related maleimide (B117702) derivatives. researchgate.net Such strategies could potentially be adapted to create novel fused heterocycles originating from this compound.
The synthesis of spirocyclic compounds, which contain two rings sharing a single atom, is another area where the isoindolinone scaffold is pivotal. Spiro-isoindolinone dihydroquinazolinones, for example, have been synthesized through base-mediated spirocyclization, combining two pharmacologically important units. nih.gov The development of enantioenriched spirocyclic oxindoles, which are structurally related to isoindolinones, has been achieved with high stereoselectivity using organocatalysis. rsc.org These established synthetic protocols for creating spirocycles offer pathways for the utilization of this compound in generating novel spirocyclic architectures, which are of significant interest in drug discovery due to their three-dimensional nature. nih.govnih.gov
Table 1: Examples of Synthetic Strategies for Fused and Spirocyclic Systems
| Product Class | Synthetic Approach | Key Features | Potential Application for 5-(CF3)isoindolin-1-one |
|---|---|---|---|
| Fused Heterocycles | Palladium-catalyzed annulation | C-H activation, cyclization | Construction of novel polycyclic aromatic systems |
| Spiro-isoindolinones | Base-mediated spirocyclization | Combination of pharmacophores | Synthesis of complex 3D scaffolds |
| Spirocyclic Oxindoles | Asymmetric organocatalysis | High enantioselectivity | Access to chiral spiro-compounds |
As a Precursor in Heterocyclic Synthesis
Isoindolinones are recognized as important intermediates in the synthesis of other nitrogen-containing heterocyclic compounds. nih.govrsc.org For example, substituted isoindolin-1-ones can be converted into cinnoline (B1195905) and 1,2,4-[e]-benzotriazine derivatives through intramolecular cyclization reactions. nih.gov These transformations highlight the potential of this compound to serve as a starting material for a variety of trifluoromethyl-containing heterocycles. The synthesis of such compounds is of high interest due to the unique properties conferred by the CF3 group. researchgate.net
Radical cascade addition and cyclization reactions represent a powerful strategy for synthesizing trifluoromethyl-containing azaheterocycles. nih.govrsc.orgresearchgate.net While many methods focus on the direct introduction of a CF3 group during the cyclization process to form the isoindolinone ring, the pre-existing this compound scaffold can undergo further reactions, such as ring-opening and rearrangement, to access different heterocyclic cores. The development of sequential flow processes for heterocycle synthesis also opens up avenues for the efficient transformation of this building block into more complex structures. uc.pt
Utilization in Medicinal Chemistry Research as a Scaffold Precursor
The 1-isoindolinone framework is a common feature in a wide array of naturally occurring and synthetic compounds with diverse biological activities. nih.gov The incorporation of a trifluoromethyl group can significantly modulate a molecule's pharmacological profile, making this compound an attractive starting point for medicinal chemistry programs.
Derivatization for Pharmacologically Relevant Analogs
Chemical derivatization of the this compound scaffold allows for the systematic exploration of structure-activity relationships. mdpi.com The lactam nitrogen and the aromatic ring can be functionalized to produce a library of analogues. For instance, isatin-based compounds, which share structural similarities with isoindolinones, have been derivatized to include a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety, leading to potent antiviral agents. mdpi.com This demonstrates how the trifluoromethyl group can be a key component of pharmacologically active molecules derived from related heterocyclic scaffolds.
The synthesis of trifluoromethyl-containing isoindolinones is actively pursued for applications in pharmaceutical and agricultural chemistry. nih.govrsc.orgresearchgate.net The development of methods for creating isoquinoline (B145761) derivatives, which can be accessed from isoindolinone precursors, has led to compounds with antibacterial activity. mdpi.com The presence of the trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity, which are critical for drug candidates.
Table 2: Research Findings on Derivatization of Related Scaffolds
| Scaffold | Derivatization | Target/Application | Key Finding |
|---|---|---|---|
| Isatin (B1672199) | Sulfonylation with trifluoromethyl-piperidine | Antiviral agents (H1N1, HSV-1, COX-B3) | Compounds displayed high antiviral activity with low micromolar IC50 values. mdpi.com |
| Isoquinoline | Cycloaddition reactions | Antibacterial agents | Derivatives showed activity against Gram-positive pathogens. mdpi.com |
| Tertiary Enamides | Radical trifluoromethylation/cyclization | Synthesis of trifluoromethyl-isoindolinones | Development of mild and efficient synthetic methods for accessing key medicinal chemistry intermediates. rsc.org |
Contribution to Molecular Diversity in Drug Discovery Programs
The use of core scaffolds like this compound is a cornerstone of modern drug discovery, enabling the generation of large and diverse compound libraries for high-throughput screening. usf.edu The isoindolinone skeleton is a privileged structure, found in numerous bioactive compounds, including anticancer and anti-inflammatory agents. clockss.org
Role in Materials Science and Functional Molecule Development
Beyond pharmaceuticals, the isoindolinone core has applications in the field of materials science. Isoindolinone-based compounds have been investigated for their use as fluorescent probes and synthetic dyes. researchgate.net The electronic properties of the aromatic system, which can be tuned by substituents, are responsible for these characteristics.
The introduction of a trifluoromethyl group, a strong electron-withdrawing group, into the isoindolinone scaffold can significantly alter its photophysical properties. This could lead to the development of novel fluorophores with tailored emission and absorption spectra. Furthermore, trifluoromethyl ethers of heteroaromatics, which can be synthesized from related precursors, have unique electronic properties and high lipophilicity, making them of interest for materials science applications. rsc.org While specific research on the materials science applications of this compound is emerging, the known properties of related compounds suggest its potential as a building block for functional organic materials.
Incorporation into Polymeric and Oligomeric Structures
The unique properties of the isoindolinone core, when functionalized with a trifluoromethyl group, make it an attractive monomer for the synthesis of specialized polymers and oligomers. The trifluoromethyl group can enhance the thermal stability, solubility, and chemical resistance of the resulting macromolecular structures.
While direct studies detailing the polymerization of this compound are emerging, the general class of isoindolinones is recognized for its potential in materials science. researchgate.net The synthesis of trifluoromethyl-containing isoindolinones through methods like radical addition and cyclization of enamides provides the necessary precursors for subsequent polymerization reactions. For instance, semifluorinated polymers, which contain fluorine functional groups on their side chains, have garnered considerable attention. nih.gov The incorporation of monomers like α-trifluoromethylstyrene into polymers demonstrates a strategy to enhance material properties by replacing tertiary hydrogen in the polymer main chain with a trifluoromethyl group, thereby improving chemical resistance. nih.gov This principle suggests that integrating this compound into polymer backbones or as pendant groups could lead to materials with desirable characteristics for advanced applications.
The development of controlled radical copolymerization techniques, such as nitroxide-mediated polymerization, for fluorine-containing monomers like α-trifluoromethylstyrenes, opens up possibilities for creating well-defined copolymers with tailored properties. nih.gov Such methodologies could potentially be adapted for the polymerization of vinyl-functionalized this compound derivatives, allowing for the synthesis of novel fluorinated polymers with unique thermal and repellent properties. nih.gov
Development of Advanced Organic Materials (e.g., dyes, fluorescent probes)
The inherent photophysical properties of the isoindolinone structure make it a valuable scaffold for the design of advanced organic materials, particularly fluorescent dyes and probes. researchgate.net The introduction of a trifluoromethyl group can further modulate these properties, leading to materials with enhanced performance.
Isoindolinone derivatives are known to be useful in material science as fluorescent probes and synthetic dyes. researchgate.net The electron-withdrawing nature of the trifluoromethyl group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in the design of fluorescent sensors. By attaching various recognition moieties to the isoindolinone core, probes that are sensitive to specific analytes or environmental changes can be developed.
Research into related trifluoromethyl-containing heterocyclic compounds has shown their potential in creating photo-assisted autoxidizing materials that can act as photo-initiators for radical polymerizations. d-nb.info This highlights the diverse electronic applications of such fluorinated scaffolds. The synthesis of various substituted isoindolin-1-one (B1195906) derivatives has been a subject of continuous investigation due to their potential in creating biologically active and functional materials. clockss.org
Development of Novel Reagents and Catalysts from this compound Derivatives
The development of novel reagents and catalysts is crucial for advancing chemical synthesis. Derivatives of this compound hold potential for the creation of new tools for organic transformations, leveraging the unique electronic properties imparted by the trifluoromethyl group.
While the direct application of this compound derivatives as primary catalysts is an area of ongoing exploration, the broader class of trifluoromethyl-containing organic molecules has been successfully employed in the development of innovative reagents. For instance, N-trifluoromethyl hydrazines, which can be synthesized through various strategies, have been shown to be versatile precursors for a range of derivatives, including those with applications in catalysis. nih.gov These compounds are robust and compatible with a variety of reaction conditions, including both acidic and basic environments, as well as palladium-catalyzed cross-coupling reactions. nih.gov
Furthermore, the synthesis of sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives, which share structural similarities with isoindolinones, has been achieved through radical cascade pathways. nih.gov These complex heterocyclic systems have been investigated for their biological activity, and the synthetic methodologies developed could be applied to create novel isoindolinone-based ligands for metal catalysts. The ability to introduce functional groups through radical reactions opens up avenues for designing this compound derivatives with specific coordinating properties for catalytic applications.
The table below summarizes the key applications and potential of this compound derivatives in the development of new synthetic tools.
| Application Area | Potential Role of this compound Derivatives | Relevant Research Findings |
| Novel Reagents | Precursors to specialized reagents for fluorination or other transformations. | N-trifluoromethyl hydrazines serve as versatile synthetic platforms. nih.gov |
| Ligand Synthesis | Scaffolds for chiral or achiral ligands for asymmetric or cross-coupling catalysis. | Robustness of related trifluoromethyl-containing heterocycles in catalytic conditions. nih.gov |
| Organocatalysis | Potential for development as metal-free catalysts for specific organic reactions. | Isoindolinone-related structures are key in various synthetic transformations. clockss.org |
Compound List
Theoretical and Computational Studies Pertaining to 5 Trifluoromethyl Isoindolin 1 One
Electronic Structure Analysis and Conformational Landscapes
The electronic structure and conformational flexibility of a molecule are fundamental to its reactivity and interactions with other molecules. Computational methods are employed to map these characteristics for 5-(Trifluoromethyl)isoindolin-1-one.
Electronic Structure: The electronic properties of the isoindolinone scaffold are significantly influenced by its substituents. The trifluoromethyl (-CF₃) group at the 5-position is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound effect on the electron distribution across the aromatic ring and the lactam moiety.
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For related isoindole structures, DFT studies have shown that the HOMO is often located over the substituted aromatic ring, while the LUMO is primarily distributed over the core indole (B1671886) structure nih.gov. The presence of the -CF₃ group is expected to lower the energy of both the HOMO and LUMO, increasing the molecule's electrophilicity and influencing its stability. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.
Conformational Landscapes: The conformational landscape describes the full range of three-dimensional shapes a molecule can adopt and their relative energies. For this compound, the primary source of conformational flexibility is the five-membered isoindoline ring. While the fused benzene (B151609) ring is planar, the five-membered lactam ring can adopt non-planar "envelope" or "twist" conformations to relieve ring strain.
Computational studies can map these conformational possibilities to identify the lowest energy (most stable) conformer. The energy barriers between different conformers determine the molecule's flexibility at a given temperature. Understanding the preferred conformation is essential, as the three-dimensional shape of the molecule dictates how it can interact with biological targets like enzyme active sites. For complex systems, these landscapes can be generated to show how dynamics change throughout a process, highlighting the existence of significant intrinsic motions nih.gov.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations provide quantitative metrics to predict the reactivity of this compound. These methods go beyond simple electronic structure analysis to pinpoint reactive sites and predict the types of reactions the molecule is likely to undergo.
Key reactivity descriptors are derived from calculations:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. For this molecule, the carbonyl oxygen would be a site of negative potential, while the carbonyl carbon and protons on the nitrogen and aromatic ring would be sites of positive potential.
Fukui Functions: These functions predict the most likely sites for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron.
HOMO-LUMO Gap: As mentioned, the energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity.
Computational studies on related isoindoline-1,3-diones have utilized DFT to investigate molecular and electronic properties to illustrate the reactivity and stability of synthesized compounds nih.govnih.govresearchgate.net. These same principles are applied to this compound to guide its synthetic transformations and understand its potential interactions.
| Descriptor | Information Provided | Predicted Reactivity Site for this compound (Hypothetical) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Primarily on the benzene ring. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Primarily on the lactam and trifluoromethyl-substituted ring system. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | A moderate gap, influenced by the electron-withdrawing -CF₃ group. |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions. | Negative potential on carbonyl oxygen; positive potential on carbonyl carbon and N-H proton. |
DFT Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational tool for elucidating the detailed step-by-step pathways of chemical reactions. For reactions involving this compound or its precursors, DFT can be used to calculate the geometries and energies of reactants, intermediates, transition states, and products.
A notable application is in understanding the synthesis of trifluoromethyl-containing isoindolinones. For instance, a radical trifluoromethylation and cyclization of tertiary enamides to form the isoindolinone core has been developed nih.gov. A plausible mechanism for such a reaction involves the generation of a CF₃ radical, which then attacks the enamide to form a radical intermediate. This intermediate subsequently cyclizes to form the isoindolinone ring structure nih.gov.
DFT calculations can validate this proposed mechanism by:
Locating Transition States (TS): Identifying the high-energy structures that connect reactants to intermediates or products.
Calculating Activation Energies (ΔG‡): Determining the energy barrier for each step of the reaction. The step with the highest activation energy is the rate-determining step.
These studies provide a detailed energetic profile of the reaction pathway, offering insights into selectivity and reaction kinetics that are difficult to obtain experimentally mdpi.comresearchgate.net.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials of the reaction step. | 0.0 |
| TS1 | First Transition State | +20.5 |
| Intermediate | A stable species formed during the reaction. | -5.2 |
| TS2 | Second Transition State | +15.8 |
| Products | Final compounds of the reaction step. | -12.7 |
Molecular Modeling and Docking Studies of Derivatives (within allowed scope)
While this compound is a core structure, its derivatives are often synthesized to interact with specific biological targets. Molecular modeling and docking are computational techniques used to predict and analyze how these molecules bind to proteins, such as enzymes or receptors.
The general process involves:
Homology Modeling: If the 3D structure of the target protein is unknown, a model is built based on the known structure of a similar protein.
Molecular Docking: The 3D structure of the isoindolinone derivative (the ligand) is computationally placed into the binding site of the target protein. Docking algorithms sample many possible orientations and conformations of the ligand to find the most favorable binding mode, typically the one with the lowest binding energy.
Binding Affinity Prediction: The strength of the interaction is estimated using scoring functions, which can help rank different derivatives.
Interaction Analysis: The specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are analyzed to understand the basis of binding.
For example, a series of isoindolin-1-one (B1195906) derivatives have been investigated as potent inhibitors of the PI3Kγ enzyme, which is implicated in gastric carcinoma mdpi.com. In these studies, molecular docking revealed key binding interactions within the ATP pocket of the enzyme. Some derivatives formed additional π–sulfur interactions, which contributed to their binding affinity mdpi.com. Such studies are crucial for structure-activity relationship (SAR) analysis, providing a rational basis for designing more potent and selective inhibitors.
Future Directions and Emerging Research Avenues for 5 Trifluoromethyl Isoindolin 1 One
Exploration of Enantioselective and Diastereoselective Syntheses
The creation of specific stereoisomers is crucial in drug discovery, as different enantiomers or diastereomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. While methods for the general synthesis of trifluoromethyl-containing isoindolinones exist, such as the radical addition and cyclization of enamides, the development of enantioselective and diastereoselective approaches remains a significant and valuable goal. nih.gov
Future research will likely focus on asymmetric catalysis to produce enantiomerically pure 5-(Trifluoromethyl)isoindolin-1-one. Promising strategies could be adapted from related fields, such as the highly efficient asymmetric reduction of prochiral ketones. For instance, the synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695), a key chiral intermediate for the drug Aprepitant, has been achieved with high enantiomeric excess (99.9%) using alcohol dehydrogenase enzymes. nih.govgoogle.com Exploring biocatalytic reductions or chiral transition-metal catalysts for the synthesis of precursors to this compound could provide direct access to single-enantiomer products.
Furthermore, the construction of isoindolinone derivatives containing multiple stereocenters is an active area of interest. Rhodium(II)-catalyzed reactions have been successfully used to create isoindolinones with continuous quaternary carbons, demonstrating that complex stereochemical arrays can be installed on this scaffold. rsc.org Applying such methodologies to substrates leading to this compound could generate a library of diastereomerically pure compounds for biological evaluation.
Table 1: Potential Strategies for Stereoselective Synthesis
| Synthetic Approach | Rationale | Potential Outcome | Relevant Findings |
| Biocatalytic Reduction | Enzymes like alcohol dehydrogenases offer high stereoselectivity under mild conditions. | Enantiomerically pure chiral alcohols as precursors. | Synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol achieved >99% e.e. nih.govgoogle.com |
| Chiral Transition-Metal Catalysis | Utilizes chiral ligands to induce asymmetry in reactions like hydrogenation or C-H activation. | Direct asymmetric synthesis of the isoindolinone ring. | Transition-metal catalysis is widely used for constructing isoindolinone scaffolds. nih.gov |
| Diastereoselective Tandem Reactions | Multi-step reactions that create multiple stereocenters in a controlled manner. | Access to complex derivatives with defined stereochemistry. | Rhodium(II)-catalyzed reactions yield isoindolinones with continuous quaternary carbons. rsc.org |
Integration into Continuous Flow Chemistry Systems for Scalability
For a chemical compound to move from laboratory curiosity to industrial application, its synthesis must be scalable, safe, and efficient. Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for straightforward automation and scalability. mdpi.com
The integration of the synthesis of this compound into continuous flow systems is a logical next step for enabling its large-scale production. Flow reactors have been successfully employed for the synthesis of various heterocyclic compounds, including indole (B1671886) derivatives, under high-temperature and high-pressure conditions that would be difficult to manage in large batch reactors. mdpi.com These systems have demonstrated the ability to significantly increase productivity; for example, a flow synthesis of an indole precursor produced 8.5 grams in just 21 minutes. mdpi.com The successful upscaling of continuous flow processes for other materials, such as metal-organic frameworks, with production rates reaching kilograms per hour, highlights the potential of this technology. nih.gov
Future work could adapt existing synthetic routes for trifluoromethyl-containing isoindolinones to a flow-based platform. nih.govorganic-chemistry.org This would not only facilitate larger-scale production for extensive testing but could also improve reaction yields and purity by minimizing the formation of byproducts often associated with prolonged heating in batch processes. researchgate.net
Novel Applications in Bioorthogonal or Click Chemistry Contexts
Bioorthogonal chemistry and click chemistry comprise a suite of reactions that are rapid, highly specific, and biocompatible, allowing chemists to perform molecular ligations in complex biological environments without interfering with native processes. nih.gov These tools are invaluable for chemical biology applications such as protein labeling, drug targeting, and creating complex molecular conjugates. nih.govnih.gov
The isoindolinone scaffold has already been successfully utilized in click chemistry. In one study, 2-(ethynylphenyl)-4,6-dimethoxyisoindolin-1-ones were reacted with various azides via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce a novel series of isoindolinotriazole derivatives. rajpub.com This demonstrates the chemical compatibility of the isoindolinone core with the most common click reaction.
A significant future direction is to functionalize this compound with reactive handles suitable for bioorthogonal or click reactions, such as terminal alkynes, azides, strained alkenes, or tetrazines. wikipedia.org By installing an azide (B81097) or alkyne group onto the isoindolinone structure, researchers could "click" it onto biomolecules or surfaces. This would enable its use as a fluorescent probe (if the derivative is fluorescent), a tool for identifying biological targets, or a payload for targeted drug delivery systems. The trifluoromethyl group could serve as a valuable 19F NMR reporter tag for imaging and mechanistic studies in a biological setting.
Machine Learning and AI-Assisted Design for Derivative Synthesis and Reactivity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming modern chemistry by accelerating drug discovery and the development of new synthetic methods. nih.gov These computational tools can analyze vast datasets to predict the properties of novel molecules, identify promising candidates for synthesis, and even suggest optimal reaction conditions.
For this compound, AI and ML could be employed to design a virtual library of derivatives with enhanced properties. Algorithms could predict how modifications to the isoindolinone core would affect factors like binding affinity to a specific biological target, solubility, or metabolic stability. This in-silico screening process allows researchers to prioritize the synthesis of only the most promising compounds, saving significant time and resources.
Furthermore, AI can be integrated with automated synthesis platforms, including continuous flow systems. rsc.org Machine learning models can predict reaction outcomes and yields under various conditions, creating a feedback loop that automatically optimizes the synthesis process. rsc.org This synergy between AI and flow chemistry could be harnessed for the efficient discovery and production of novel this compound derivatives, accelerating the path from initial design to functional application.
Table 2: Summary of Future Research Directions
| Research Area | Key Objective | Enabling Technologies | Potential Impact |
| Stereoselective Synthesis | Produce single enantiomers or diastereomers. | Asymmetric catalysis, Biocatalysis. | Development of more potent and safer therapeutic agents. |
| Continuous Flow Chemistry | Develop a scalable and efficient manufacturing process. | Microreactors, High-pressure/temperature systems. | Facilitates industrial production and large-scale biological testing. nih.govresearchgate.net |
| Bioorthogonal Chemistry | Functionalize for use as a chemical biology tool. | Click Chemistry (e.g., CuAAC, SPAAC). rajpub.comwikipedia.org | Creation of molecular probes for imaging, target identification, and bioconjugation. nih.gov |
| AI-Assisted Design | Accelerate the discovery of novel, optimized derivatives. | Machine Learning, Predictive Modeling. | Rapid identification of high-value compounds and efficient synthesis optimization. nih.govrsc.org |
Q & A
Q. What are the standard synthetic routes for 5-(Trifluoromethyl)isoindolin-1-one?
The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed reactions. For example, a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in a PEG-400/DMF solvent system has been employed for structurally related isoindolinone derivatives. Post-reaction, extraction with ethyl acetate and purification via flash chromatography (70:30 ethyl acetate/hexane) yields the product. Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) . Alternative routes may involve Suzuki-Miyaura couplings for aryl-functionalized analogs .
Q. How is this compound characterized post-synthesis?
Structural confirmation requires a combination of techniques:
- ¹H/¹³C NMR : To identify proton and carbon environments, with ¹⁹F NMR specifically resolving trifluoromethyl group signals.
- HRMS : For precise molecular weight determination (e.g., FAB-HRMS for isotopic patterns).
- TLC : To monitor reaction progress and purity. These methods ensure >90% purity, critical for downstream biological assays .
Q. What analytical challenges arise in distinguishing structural analogs of isoindolinone derivatives?
Isoindolinones with trifluoromethyl groups require careful differentiation from analogs like 4-(trifluoromethyl)isoindolin-1-one (CAS 1422057-35-9). Advanced techniques such as X-ray crystallography or 2D NMR (e.g., COSY, NOESY) resolve positional isomerism. Computational tools (e.g., molecular similarity algorithms) can predict spectral differences, aiding in structural assignment .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Low yields (28–34%) in alkylation or amination steps (e.g., for EV-A71 antiviral analogs) suggest optimization via:
- Catalyst screening : Transition metals (Pd, Cu) or organocatalysts.
- Solvent polarity adjustment : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions. Parallel monitoring with TLC or in situ IR spectroscopy accelerates optimization .
Q. What is the antiviral mechanism of this compound derivatives against EV-A71?
Studies on 2-aryl-isoindolin-1-ones reveal inhibition of viral RNA replication by targeting the EV-A71 3C protease. The trifluoromethyl group enhances binding affinity through hydrophobic interactions with the protease’s active site. Dose-response assays (IC₅₀: 0.5–2.0 µM) and molecular docking validate this mechanism .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
The -CF₃ group improves metabolic stability by resisting oxidative degradation. In silico ADMET predictions (e.g., LogP, CYP450 inhibition) suggest enhanced bioavailability compared to non-fluorinated analogs. Experimental validation via hepatic microsome assays is recommended .
Q. What computational tools are used to predict the bioactivity of this compound?
Molecular dynamics (MD) simulations assess binding dynamics with target proteins (e.g., EV-A71 3C protease). Density functional theory (DFT) calculates electronic properties, while QSAR models correlate structural features (e.g., substituent electronegativity) with antiviral potency .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
Reproducibility issues may stem from:
Q. What regulatory considerations apply to preclinical studies of this compound?
IND applications require:
- Toxicology profiles : Acute toxicity (LD₅₀) and genotoxicity (Ames test) data.
- Pharmacology data : Dose-response curves and target selectivity indices.
- CMC documentation : Synthesis SOPs, impurity profiles, and stability studies. Compliance with ICH guidelines ensures regulatory acceptance .
Methodological Recommendations
- Synthesis : Prioritize CuAAC or Suzuki couplings for scalability.
- Characterization : Combine NMR, HRMS, and XRD for unambiguous structural proof.
- Bioactivity : Use cell-based assays (e.g., cytopathic effect reduction) alongside mechanistic studies (e.g., protease inhibition).
- Data Reporting : Adhere to ICMJE standards for experimental reproducibility, detailing chemical vendors, batch numbers, and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
